

N,N,2,4,6-Pentamethylaniline CAS number

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **N,N,2,4,6-Pentamethylaniline**

Cat. No.: **B082024**

[Get Quote](#)

An In-Depth Technical Guide to **N,N,2,4,6-Pentamethylaniline**

Abstract

This guide provides a comprehensive technical overview of **N,N,2,4,6-Pentamethylaniline**, a sterically hindered aromatic amine with significant utility in synthetic organic chemistry. We will move beyond simple data recitation to explore the causal relationships between its unique structure and its function as a non-nucleophilic base. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this reagent, from its fundamental properties and synthesis to its nuanced applications and safety protocols. The Chemical Abstracts Service (CAS) number for **N,N,2,4,6-Pentamethylaniline** is 13021-15-3.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Core Chemical Identity and Physicochemical Properties

N,N,2,4,6-Pentamethylaniline, also known as N,N-Dimethylmesidine, is a substituted aniline where the amino group is dimethylated and the benzene ring is substituted with three methyl groups at the ortho and para positions.[\[2\]](#)[\[4\]](#)[\[5\]](#) This extensive substitution pattern is the primary determinant of its chemical behavior.

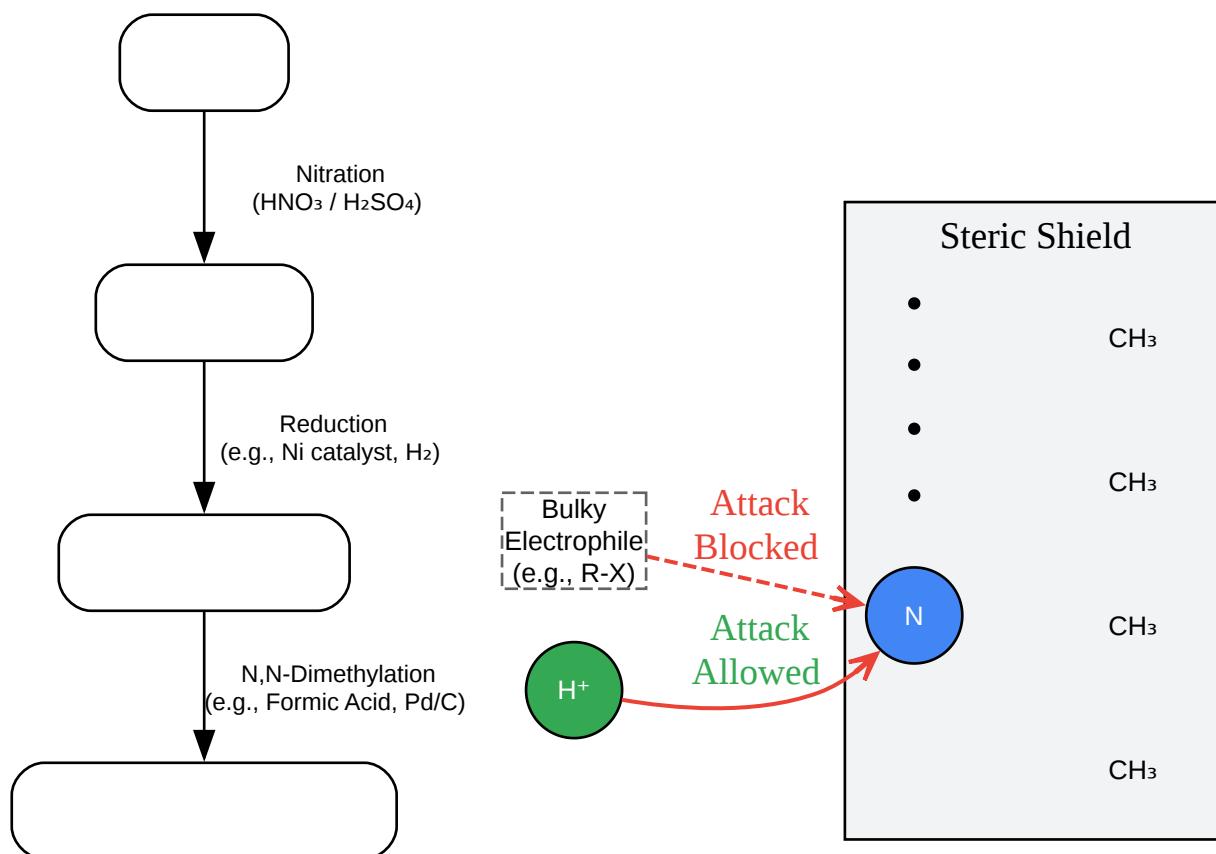
Key Identifiers:

- IUPAC Name: **N,N,2,4,6-pentamethylaniline**[\[3\]](#)
- CAS Number: 13021-15-3[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Molecular Formula: C₁₁H₁₇N[1][2][4]
- Molecular Weight: 163.26 g/mol [1][2][4]
- SMILES: CN(C)c1c(C)cc(C)cc1C
- InChI Key: JZBZLRKFJWQZHU-UHFFFAOYSA-N[3]

The physical properties of this compound are summarized in the table below. It exists as a combustible liquid, typically white to yellow in appearance, under standard conditions.[5]

Table 1: Physicochemical Properties of **N,N,2,4,6-Pentamethylaniline**


Property	Value	Source(s)
Boiling Point	213-215 °C	[1][4]
Density	0.907 g/mL at 25 °C	[1][2][4]
Refractive Index (n _{20/D})	1.512	[1][2][4]
Flash Point	79 °C (174 °F)	[2][4]
pKa (Conjugate Acid)	6.70 ± 0.48	[2]

Synthesis and Purification: A Validated Protocol

The synthesis of **N,N,2,4,6-Pentamethylaniline** is conceptually a two-stage process: first, the creation of the 2,4,6-trimethylaniline (mesidine) core, followed by exhaustive N-methylation. The choice of methodology is critical to ensure high yield and purity, avoiding side reactions.

Synthesis Pathway Overview

The logical and industrially relevant pathway begins with mesitylene (1,3,5-trimethylbenzene). This precursor is first nitrated to form 2,4,6-trimethyl nitrobenzene. Subsequent reduction of the nitro group yields 2,4,6-trimethylaniline.[6][7] The final, crucial step is the dimethylation of the primary amine to the tertiary amine.

[Click to download full resolution via product page](#)

Caption: Steric hindrance allows protonation but blocks nucleophilic attack.

Key Applications

This property makes it an invaluable reagent in reactions where a base is needed to neutralize acid byproducts, but where a competing nucleophilic reaction (e.g., from triethylamine) would lead to unwanted side products.

- **Glycosylation Reactions:** It is used in the synthesis of glycosides. For instance, it participates in the condensation of glycosyl chlorides with alcohols to form oximino glycosides. [1] In these sensitive reactions, its role is to scavenge the HCl generated without interfering with the electrophilic glycosyl donor.
- **Elimination Reactions:** It can be used to promote elimination reactions (e.g., dehydrohalogenation) to form alkenes, where its non-nucleophilic nature prevents substitution side reactions.

- Precursor to Ligands: While less common than its primary amine analog (2,4,6-trimethylaniline), the bulky aromatic framework is of interest in coordination chemistry for creating sterically demanding ligands for transition metal catalysts. [7]

Analytical Characterization

Confirming the identity and purity of **N,N,2,4,6-Pentamethylaniline** relies on standard spectroscopic techniques.

- ^1H NMR: The proton NMR spectrum is expected to be distinctive. One would anticipate a singlet for the six protons of the N-dimethyl groups, a singlet for the six protons of the two ortho methyl groups, a singlet for the three protons of the para methyl group, and a singlet for the two aromatic protons on the ring.
- ^{13}C NMR: The carbon NMR would show distinct signals for the N-methyl carbons, the ortho and para methyl carbons, and the four unique aromatic carbons.
- IR Spectroscopy: The infrared spectrum would feature characteristic C-H stretching peaks for the alkyl and aromatic groups, and C-N stretching bands. The absence of N-H stretching bands (typically $\sim 3300\text{-}3500\text{ cm}^{-1}$) validates the successful tertiary amine formation.
- Mass Spectrometry: GC-MS is an excellent tool for confirming the molecular weight (163.26 g/mol) and assessing purity.

Safety, Handling, and Storage

N,N,2,4,6-Pentamethylaniline is a hazardous chemical and must be handled with appropriate precautions. [8] Table 2: GHS Hazard Information

Hazard Class	Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed.
Acute Toxicity, Dermal	H312	Harmful in contact with skin.
Acute Toxicity, Inhalation	H332	Harmful if inhaled.
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
Specific Target Organ Toxicity	H335	May cause respiratory irritation.
Flammable Liquids	H227	Combustible liquid. [5]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [\[8\]](#)[\[9\]](#)* Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and a face shield. [\[8\]](#) * Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. [\[8\]](#) * Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge (e.g., type ABEK). [\[9\]](#)

First Aid Measures

- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [\[8\]](#)* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. [\[8\]](#)[\[10\]](#)* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. [\[8\]](#)[\[10\]](#)* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [\[8\]](#)

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition. [\[8\]](#)[\[9\]](#)[\[10\]](#)

Conclusion

N,N,2,4,6-Pentamethylaniline is more than just a substituted aniline; it is a precision tool for the synthetic chemist. Its value is derived directly from its sterically congested structure, which allows it to perform the essential function of a base while being chemically muted as a nucleophile. This unique selectivity makes it a superior choice in complex synthetic pathways, particularly in carbohydrate chemistry and elimination reactions, where avoiding side products is paramount. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective application in research and development.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136604, N,2,6-trimethylaniline.
- Google Patents. (2006). CN1800143A - 2, 4, 6-trimethylaniline synthesis method.
- ChemWhat. (n.d.). **N,N,2,4,6-PENTAMETHYLANILINE** CAS#: 13021-15-3.
- Wikipedia. (n.d.). 2,4,6-Trimethylaniline.
- Quora. (2021). Why N,N-dimethyl-2,4,6-trinitroaniline is much stronger base as compared to 2,4,6-trinitroaniline?.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. N,N,2,4,6-PENTAMETHYLANILINE CAS#: 13021-15-3 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemwhat.com [chemwhat.com]
- 5. N,N,2,4,6-Pentamethylaniline | 13021-15-3 | TCI AMERICA [tcichemicals.com]
- 6. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]
- 7. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [N,N,2,4,6-Pentamethylaniline CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b082024#n-n-2-4-6-pentamethylaniline-cas-number\]](https://www.benchchem.com/product/b082024#n-n-2-4-6-pentamethylaniline-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com